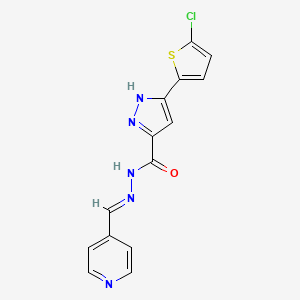

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Description

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 5-chlorothiophene substituent at position 3 of the pyrazole ring and a 4-pyridinylmethylene group attached via a hydrazone linkage. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and coordination properties. The chloro-thienyl group enhances lipophilicity and electron-withdrawing effects, while the pyridinyl moiety may improve solubility and hydrogen-bonding interactions .

Properties

CAS No. |

303106-94-7 |

|---|---|

Molecular Formula |

C14H10ClN5OS |

Molecular Weight |

331.8 g/mol |

IUPAC Name |

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |

InChI Key |

OJYZFNXZNKBRET-CAOOACKPSA-N |

Isomeric SMILES |

C1=CN=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

Introduction of the Thienyl and Pyridinyl Groups: The thienyl and pyridinyl groups can be introduced through nucleophilic substitution reactions.

Formation of the Carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could yield various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Variations in Aromatic Substituents

- 3-(3-Nitrophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide (): This analogue replaces the chloro-thienyl group with a 3-nitrophenyl group and features a 4-nitrobenzylidene hydrazone. However, the absence of a sulfur-containing thienyl ring may reduce metal-binding affinity compared to the target compound .

- N'-(2-Methoxybenzylidene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide ():

Substitution of the pyridinyl group with a 2-methoxybenzylidene moiety introduces methoxy-derived polarity. While this may improve solubility in polar solvents, the lack of a pyridine nitrogen could diminish coordination with transition metals like Al³⁺, a feature critical in chemosensor applications .

B. Modifications in the Hydrazone Moiety

- The 4-nitrobenzylidene group may enhance π-π stacking but could increase cytotoxicity .

- N'-(1-(4-Nitrophenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide ():

The ethylidene spacer in the hydrazone group introduces conformational flexibility, which might improve membrane permeability but reduce target specificity compared to the rigid pyridinylmethylene group in the target compound .

A. Anticancer Activity

- Compound 26 ():

(E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide exhibits potent growth inhibition (IC₅₀ ~ nM range) against A549 lung cancer cells. The dual chloro-phenyl groups enhance apoptosis induction, but the absence of a pyridinyl group may limit interactions with kinase targets like SphK1 compared to the target compound .

- SKI-I ():

A SphK1 inhibitor with a naphthyl substituent, SKI-I shows an IC₅₀ of 0.058 µM. The bulkier naphthyl group improves hydrophobic interactions but reduces oral bioavailability compared to the target compound’s pyridinyl-thienyl scaffold, which offers balanced lipophilicity and solubility .

B. Antimicrobial and Insecticidal Activity

- Diacylhydrazine Derivatives ():

Compounds like 3-bromo-N'-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (yield: 80%) show insecticidal activity against Helicoverpa armigera. The tert-butyl group enhances stability, but the bromo substituent may increase toxicity, limiting agricultural applications. The target compound’s chloro-thienyl group offers a safer profile .

C. Enzyme Inhibition

- PCNA-I1 (): N-[(1-hydroxy-2-naphthyl)methylene]-3-methyl-2-thiophenecarbohydrazide inhibits PCNA with nanomolar affinity. The thiophene and naphthol groups facilitate strong H-bonding with Arg146 and Asp86, whereas the target compound’s pyridinyl group may engage in similar interactions but with altered binding kinetics .

A. Melting Points and Solubility

- The target compound’s melting point is expected to exceed 150°C (based on analogues in ), higher than methyl-substituted derivatives (e.g., 123–125°C for compound 3c) due to the chloro-thienyl group’s rigidity .

- The pyridinyl moiety enhances aqueous solubility compared to nitrobenzylidene derivatives (e.g., ), which rely on organic solvents for dissolution .

Computational and Mechanistic Insights

- Docking studies () suggest that pyrazole-carbohydrazides with thienyl groups bind to PCNA and ERAP1 via H-bonding and π-stacking.

Biological Activity

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, also known as compound CID 6867305, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the structural characteristics, biological activities, and relevant research findings associated with this compound.

Structural Characteristics

The molecular formula for 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is . Its structural representation includes a thienyl group and a pyridinylmethylene moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H10ClN5OS |

| SMILES | C1=CN=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

| InChI | InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide have shown promising results against various cancer cell lines:

- MCF7 (Breast Cancer) : IC50 values reported around 3.79 µM.

- SF-268 (Brain Cancer) : TGI values of 12.50 µM.

- NCI-H460 (Lung Cancer) : LC50 values of 42.30 µM .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | A549 | 26 |

| 1-Arylmethyl-3-aryl | A549 | 49.85 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds in this class have demonstrated inhibition of inflammatory mediators and pathways. For example, thieno[2,3-c]pyrazole compounds were evaluated for their antioxidant properties and showed effectiveness in reducing cellular damage caused by inflammatory stimuli .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as kinases or DNA binding sites. For instance, pyrazole derivatives have been noted to inhibit Aurora-A kinase with notable IC50 values as low as 0.067 µM .

Case Studies

A notable case study involved the synthesis and evaluation of various thieno[2,3-c]pyrazole compounds. These compounds were tested for their ability to protect erythrocytes from oxidative stress induced by toxic substances like 4-nonylphenol. Results indicated a significant reduction in altered erythrocyte morphology when treated with these pyrazole derivatives compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.